molecular formula C27H23N3O4 B11654626 (4E)-4-({1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-phenylpyrazolidine-3,5-dione

(4E)-4-({1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-phenylpyrazolidine-3,5-dione

Cat. No.: B11654626
M. Wt: 453.5 g/mol
InChI Key: ACFOJVZLAYCVCD-LFVJCYFKSA-N
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Description

(4E)-4-({1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-phenylpyrazolidine-3,5-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an indole moiety, a pyrazolidine-3,5-dione core, and a methoxyphenoxyethyl group, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-({1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-phenylpyrazolidine-3,5-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Methoxyphenoxyethyl Group: This step involves the reaction of the indole derivative with 3-methoxyphenoxyethyl bromide in the presence of a base like potassium carbonate.

    Formation of the Pyrazolidine-3,5-dione Core: This is typically done by reacting the intermediate with hydrazine and a diketone under reflux conditions.

    Final Assembly: The final step involves the condensation of the intermediate with benzaldehyde under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-({1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-phenylpyrazolidine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bonds.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like thiols or amines can replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Thiols or amines in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Saturated derivatives.

    Substitution: Thiol or amine substituted derivatives.

Scientific Research Applications

(4E)-4-({1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-phenylpyrazolidine-3,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (4E)-4-({1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-phenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-4-({1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-phenylpyrazolidine-3,5-dione is unique due to its combination of an indole moiety, a pyrazolidine-3,5-dione core, and a methoxyphenoxyethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C27H23N3O4

Molecular Weight

453.5 g/mol

IUPAC Name

(4E)-4-[[1-[2-(3-methoxyphenoxy)ethyl]indol-3-yl]methylidene]-1-phenylpyrazolidine-3,5-dione

InChI

InChI=1S/C27H23N3O4/c1-33-21-10-7-11-22(17-21)34-15-14-29-18-19(23-12-5-6-13-25(23)29)16-24-26(31)28-30(27(24)32)20-8-3-2-4-9-20/h2-13,16-18H,14-15H2,1H3,(H,28,31)/b24-16+

InChI Key

ACFOJVZLAYCVCD-LFVJCYFKSA-N

Isomeric SMILES

COC1=CC(=CC=C1)OCCN2C=C(C3=CC=CC=C32)/C=C/4\C(=O)NN(C4=O)C5=CC=CC=C5

Canonical SMILES

COC1=CC(=CC=C1)OCCN2C=C(C3=CC=CC=C32)C=C4C(=O)NN(C4=O)C5=CC=CC=C5

Origin of Product

United States

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